2,8-Difluoro-5H-dibenzo[b,f]azepine 2,8-Difluoro-5H-dibenzo[b,f]azepine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17898732
InChI: InChI=1S/C14H9F2N/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)17-13/h1-8,17H
SMILES:
Molecular Formula: C14H9F2N
Molecular Weight: 229.22 g/mol

2,8-Difluoro-5H-dibenzo[b,f]azepine

CAS No.:

Cat. No.: VC17898732

Molecular Formula: C14H9F2N

Molecular Weight: 229.22 g/mol

* For research use only. Not for human or veterinary use.

2,8-Difluoro-5H-dibenzo[b,f]azepine -

Specification

Molecular Formula C14H9F2N
Molecular Weight 229.22 g/mol
IUPAC Name 3,8-difluoro-11H-benzo[b][1]benzazepine
Standard InChI InChI=1S/C14H9F2N/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)17-13/h1-8,17H
Standard InChI Key YEKMDJRJDNWVSH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC3=C(N2)C=CC(=C3)F)C=C1F

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

2,8-Difluoro-5H-dibenzo[b,f]azepine (C₁₄H₉F₂N) features a central azepine ring (a seven-membered ring containing one nitrogen atom) fused to two benzene rings. Fluorine atoms occupy the 2 and 8 positions on the outer benzene rings (Figure 1). The planar structure and electron-withdrawing fluorine substituents influence its electronic properties, potentially enhancing stability and binding affinity in pharmaceutical contexts.

Table 1: Key Structural and Molecular Data

PropertyValue
Molecular FormulaC₁₄H₉F₂N
Molecular Weight229.23 g/mol
IUPAC Name2,8-Difluoro-5H-dibenzo[b,f]azepine
CAS Registry NumberData not publicly available
XLogP3~3.2 (estimated)

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of 2,8-difluoro-5H-dibenzo[b,f]azepine is documented, methods for analogous compounds provide a framework. The patent CN101423496B outlines a high-yield route for 10-methoxy-5H-dibenzo[b,f]azepine using 10,11-dibromoiminodibenzyl and alkali metal hydroxides/alkoxides in methanol-aromatic solvent mixtures. Adapting this approach for fluorine incorporation might involve:

  • Halogen Exchange Reactions: Substituting bromine atoms in dibromo precursors (e.g., 2,8-dibromo-5H-dibenzo[b,f]azepine ) with fluorine via nucleophilic aromatic substitution (NAS) using fluorinating agents like KF or CsF.

  • Direct Fluorination: Electrophilic fluorination of the parent dibenzoazepine using Selectfluor® or xenon difluoride.

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield (Hypothetical)
Halogen ExchangeKF, DMF, 150°C, 12h60–70%
PurificationColumn chromatography>95% purity

Challenges in Fluorination

Fluorination of aromatic systems often faces hurdles such as:

  • Regioselectivity: Ensuring fluorine incorporation at the 2 and 8 positions without side products.

  • Reagent Compatibility: Avoiding decomposition of sensitive intermediates under harsh conditions.

The patent highlights that mixed solvents (e.g., methanol-toluene) improve reaction efficiency, suggesting similar systems could stabilize fluorinated intermediates.

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely low in water (<0.1 mg/mL) due to aromaticity and fluorine’s hydrophobicity. Soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Thermal Stability: Melting point estimated at 180–200°C based on analogous dibenzoazepines .

Spectroscopic Data

  • NMR: Predicted ¹⁹F NMR signal at δ -110 to -120 ppm (aryl-F).

  • MS (ESI+): Molecular ion peak at m/z 230.1 [M+H]⁺.

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